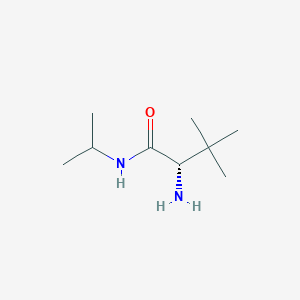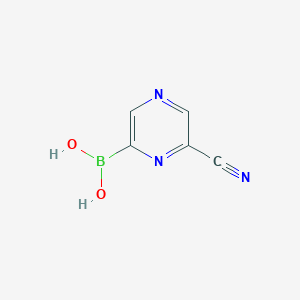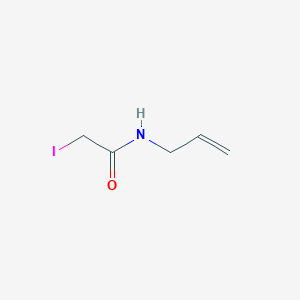![molecular formula C17H21NO4 B13900398 Methyl (2S)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate](/img/structure/B13900398.png)
Methyl (2S)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[111]pentanyl)propanoate is a compound that features a bicyclo[111]pentane core, which is known for its unique structural properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate typically involves the use of [1.1.1]propellane as a key intermediate. A continuous flow process can be employed to generate [1.1.1]propellane, which can then be derivatized into various bicyclo[1.1.1]pentane species . This process allows for the efficient production of gram quantities of the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency. These methods can provide a steady supply of the compound for various applications in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2S)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions for these reactions depend on the desired transformation and the functional groups present in the compound.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Applications De Recherche Scientifique
Methyl (2S)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound can be used to study the effects of bicyclo[1.1.1]pentane derivatives on biological systems.
Industry: The compound can be used in the development of new materials with unique properties, such as increased stability and reactivity.
Mécanisme D'action
The mechanism by which methyl (2S)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate exerts its effects involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core can influence the compound’s binding affinity and selectivity for certain targets, thereby modulating its biological activity. Detailed studies on the molecular targets and pathways involved are necessary to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[1.1.1]pentane derivatives: These compounds share the bicyclo[1.1.1]pentane core and have similar structural properties.
Bicyclo[1.1.0]butanes: These compounds are also strained hydrocarbons and have been studied for their unique reactivity and applications.
Uniqueness
Methyl (2S)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate is unique due to its specific functional groups and the presence of the bicyclo[1.1.1]pentane core. This combination of features makes it valuable for various applications in research and industry, particularly in the development of new materials and drug molecules.
Propriétés
Formule moléculaire |
C17H21NO4 |
|---|---|
Poids moléculaire |
303.35 g/mol |
Nom IUPAC |
methyl (2S)-3-(1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C17H21NO4/c1-21-15(19)14(10-17-7-13(8-17)9-17)18-16(20)22-11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3,(H,18,20)/t13?,14-,17?/m0/s1 |
Clé InChI |
WYYZALYQKHMAHX-UUCFBXCCSA-N |
SMILES isomérique |
COC(=O)[C@H](CC12CC(C1)C2)NC(=O)OCC3=CC=CC=C3 |
SMILES canonique |
COC(=O)C(CC12CC(C1)C2)NC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13900328.png)
![Ethyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate](/img/structure/B13900333.png)




![4-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B13900342.png)


![Cyclohexanamine;[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate](/img/structure/B13900374.png)



